Methyl 2-heptyl-4,6-dihydroxybenzoate Methyl 2-heptyl-4,6-dihydroxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18903638
InChI: InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3
SMILES:
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol

Methyl 2-heptyl-4,6-dihydroxybenzoate

CAS No.:

Cat. No.: VC18903638

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-heptyl-4,6-dihydroxybenzoate -

Specification

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name methyl 2-heptyl-4,6-dihydroxybenzoate
Standard InChI InChI=1S/C15H22O4/c1-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19-2/h9-10,16-17H,3-8H2,1-2H3
Standard InChI Key UXZJWFSSCUTTBN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 2-heptyl-4,6-dihydroxybenzoate belongs to the class of substituted benzoic acid esters. Its structure features a heptyl side chain at the 2-position and hydroxyl groups at the 4- and 6-positions of the aromatic ring, with a methyl ester at the carboxylic acid position. Key identifiers include:

  • CAS Registry Number: 6121-77-3

  • IUPAC Name: Methyl 2-heptyl-4,6-dihydroxybenzoate

  • Synonyms: Methyl 2,4-dihydroxy-6-heptylbenzoate; 2-Heptyl-4,6-dihydroxybenzoic acid methyl ester

Synthesis and Industrial Production

Synthetic Pathways

The primary synthesis route involves the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with methanol under acidic conditions. A referenced protocol yields 23.4 mg of the target compound alongside byproducts when reacting precursors with hydrogen chloride at 70°C for 12 hours . The reaction equation can be generalized as:

2-Heptyl-4,6-dihydroxybenzoic acid+MeOHHCl, 70°CMethyl 2-heptyl-4,6-dihydroxybenzoate+H2O\text{2-Heptyl-4,6-dihydroxybenzoic acid} + \text{MeOH} \xrightarrow{\text{HCl, 70°C}} \text{Methyl 2-heptyl-4,6-dihydroxybenzoate} + \text{H}_2\text{O}

Alternative methods may leverage enzymatic catalysis or microwave-assisted techniques, though these remain less documented in open literature.

SupplierPurityPrice (USD/kg)Minimum Order
Hebei Zhuanglai Chemical Trading Co.99%50.001 kg
Shandong Deshang Chemical Co.99.99%7.00–10.001 kg
Wuhan Fortuna Chemical Co.98%Negotiable1 kg

These suppliers emphasize large-scale production capabilities, with Hebei Zhuanglai reporting a 5,000 kg/month supply capacity .

Multidisciplinary Applications

Cosmetics and Personal Care

In cosmetic formulations, methyl 2-heptyl-4,6-dihydroxybenzoate serves triple functionality:

  • Preservative: Its phenolic hydroxyl groups inhibit microbial growth, extending product shelf life .

  • Antioxidant: The compound scavenges free radicals, preventing oxidative degradation of oils and emollients .

  • Sensory Enhancer: It modifies product texture and stabilizes fragrances, as evidenced by its use in luxury lotions and creams .

Pharmaceutical Industry

Preliminary studies suggest anti-inflammatory properties, potentially mediated through cyclooxygenase (COX) inhibition. While direct evidence for methyl 2-heptyl-4,6-dihydroxybenzoate is limited, structurally analogous 2,4-dihydroxybenzoate derivatives exhibit submicromolar trypanocidal activity when conjugated with lipophilic cations . This highlights a promising avenue for antiparasitic drug development.

Food Technology

As a stabilizer, the compound delays lipid oxidation in processed foods. Its ester group enhances solubility in hydrophobic matrices, making it suitable for oil-based products .

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